N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O4/c27-19-7-9-20(10-8-19)30-26(36)31-14-11-18(12-15-31)17-28-24(34)25(35)29-21-4-3-5-22(16-21)32-13-2-1-6-23(32)33/h3-5,7-10,16,18H,1-2,6,11-15,17H2,(H,28,34)(H,29,35)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZAELAJXPWUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the coupling of the ethanediamide linkage. Common reagents used in these reactions include piperidine, 4-fluoroaniline, and various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The 4-fluorophenyl carbamoyl group in the target compound may enhance binding affinity compared to unsubstituted phenyl groups (e.g., cyclopropylfentanyl) due to fluorine’s electronegativity and metabolic stability .
Linker Modifications: The ethanediamide linker in the target compound differs from fentanyl’s propionamide or carbamate groups. This may reduce potency but increase selectivity for non-opioid targets (e.g., σ receptors) .
Metabolic Stability :
- Fluorine substitution (4-fluorophenyl) and the oxopiperidinyl group could slow oxidative metabolism compared to carfentanil’s ester group, which is prone to hydrolysis .
Pharmacophore and Molecular Similarity Analysis
Computational studies (e.g., Tanimoto and Dice similarity metrics) highlight structural overlaps with opioid receptor ligands:
Biological Activity
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a piperidine ring, a fluorophenyl group, and an ethanediamide linkage. Its molecular formula is C22H27F2N5O2, and it possesses a molecular weight of 431.48 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H27F2N5O2 |
| Molecular Weight | 431.48 g/mol |
| CAS Number | 1331280-70-6 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as a ligand for various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Potential Targets
- Neurotransmitter Receptors : The compound may interact with dopamine and serotonin receptors, indicating potential applications in neuropharmacology.
- Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions.
Therapeutic Potential
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials.
- Antitumor Activity : Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines.
Table 2: Summary of Biological Activities
| Activity | Observations | References |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | |
| Analgesic | Decreases pain responses | |
| Antitumor | Inhibits cancer cell proliferation |
Study 1: Antidepressant Effects
In a controlled study involving rodents, this compound demonstrated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects.
Study 2: Analgesic Properties
A separate study evaluated the analgesic properties of the compound using the hot plate test. Results indicated a statistically significant increase in latency times compared to control groups, supporting its potential as an analgesic agent.
Study 3: Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, indicating potential as an antitumor agent. Further research is required to elucidate the underlying mechanisms.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Piperidine functionalization : Coupling 4-fluorophenyl isocyanate to piperidin-4-ylmethyl via carbamate formation (e.g., using propionyl chloride under basic conditions, as in ).
- Ethanediamide linkage : Reacting the piperidine intermediate with 3-(2-oxopiperidin-1-yl)aniline using coupling agents like HATU or EDCI (similar to amidation in ).
- Purification : Column chromatography (silica gel) or recrystallization (diethyl ether trituration, as in ) improves purity. Key Challenges : Low yields in intermediate steps (e.g., reductive amination with sodium triacetoxylborohydride may require solvent optimization) . Characterization via -NMR and LC-MS is critical to confirm structure and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and /-NMR to verify amide bonds and aromatic substituents .
- Purity Assessment : HPLC with UV detection (λ ~255 nm, as in ) or UPLC-MS for trace impurity profiling.
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points under storage conditions .
Advanced Research Questions
Q. How can researchers design experiments to identify the primary biological targets of this compound?
Methodological Answer:
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) against kinase or GPCR libraries, leveraging the 4-fluorophenyl and 2-oxopiperidinyl motifs’ affinity for hydrophobic binding pockets .
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 (IC determination via fluorometric assays, as in ) or kinases (ADP-Glo™ kinase assay).
- Receptor Binding : Radioligand displacement studies for opioid or serotonin receptors (structural analogs in show GPCR activity).
- Target Validation : CRISPR-Cas9 knockout of candidate targets in cell lines to observe loss of compound efficacy .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .
- Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility (common for hydrophobic piperidine derivatives) .
- Metabolite Identification : LC-MS/MS to detect inactive metabolites (e.g., oxidative degradation of the 2-oxopiperidinyl group) .
Q. How does the 4-fluorophenyl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
- Comparative SAR Table :
| Substituent | Target Affinity (IC) | Metabolic Stability | Source |
|---|---|---|---|
| 4-Fluorophenyl | 12 nM (COX-2) | High (t >6h) | |
| 2-Fluorophenyl | 45 nM (COX-2) | Moderate (t ~3h) | |
| Phenyl (no F) | >100 nM (COX-2) | Low (t <1h) |
- Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., COX-2 Tyr385) and reduces oxidative metabolism .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles (required for skin/eye irritants, per GHS classification in ).
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of particulates .
- Waste Disposal : Incinerate at >1000°C for halogenated waste (due to fluorine content) .
Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate Hill slopes and assess efficacy consistency .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
